N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is often found in antibiotics . The methoxyphenyl group attached to the pyrimidine ring could potentially contribute to the compound’s lipophilicity and ability to interact with biological targets.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amino groups might be involved in acid-base reactions, while the sulfonamide could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be influenced by the compound’s molecular structure. For example, the presence of polar and nonpolar groups could impact its solubility in different solvents .Scientific Research Applications
Antiviral Activity
The compound’s structural features make it a potential candidate for antiviral drug development. Researchers have explored its inhibitory effects against specific viral strains, including HIV-1 and HIV-2. By targeting critical viral enzymes or proteins, this compound may help combat viral infections .
Cancer Therapy
Given its sulfonamide moiety, this compound could play a role in cancer treatment. Sulfonamides have been investigated as inhibitors of carbonic anhydrase enzymes, which are essential for tumor growth and metastasis. Further studies are needed to assess its efficacy in specific cancer types .
Supramolecular Chemistry
The crystal structures of this compound reveal interesting intermolecular interactions. Researchers have studied its hydrogen bonding patterns and secondary interactions. Such insights contribute to the field of supramolecular chemistry, aiding in the design of functional materials and molecular assemblies .
Azo Dye Synthesis
As a starting material, this compound can participate in azo dye synthesis. Azo dyes find applications in textiles, printing, and coloring agents. Understanding its reactivity and selectivity in dye formation is crucial for industrial processes .
Pharmaceutical Intermediates
Secondary amines like this compound serve as building blocks for pharmaceuticals. They feature prominently in the synthesis of antidepressants, analgesics, and other therapeutic agents. Researchers explore their pharmacological properties and potential clinical applications .
Materials Science
The unique combination of aromatic rings, sulfonamide, and pyrimidine motifs makes this compound interesting for materials science. It could be incorporated into polymers, sensors, or catalysts. Investigating its properties and interactions with other materials is essential for advancing this field .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimalarial activity, with falcipain-2, a cysteine protease of the malaria parasite plasmodium falciparum, being a potential target .
Biochemical Pathways
Based on the potential antimalarial activity, it may interfere with the life cycle of the plasmodium parasite, disrupting processes such as hemoglobin degradation, which is crucial for the parasite’s survival .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target.
This compound represents a potential starting point for future drug discovery programs .
Safety and Hazards
properties
IUPAC Name |
N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-14-12-18(24-15-5-7-16(28-2)8-6-15)25-19(23-14)21-10-11-22-29(26,27)17-4-3-9-20-13-17/h3-9,12-13,22H,10-11H2,1-2H3,(H2,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTHUSUXYJLNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CN=CC=C2)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.